molecular formula C14H15FN2O2 B7535435 5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide

5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No. B7535435
M. Wt: 262.28 g/mol
InChI Key: MGWCCRKRBBYSSS-UHFFFAOYSA-N
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Description

5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide, also known as FOIM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. FOIM belongs to the class of indole-2-carboxamides and has been extensively studied for its pharmacological properties.

Mechanism of Action

5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide exerts its pharmacological effects by binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation. This compound has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to modulate the activity of certain ion channels, which can affect neuronal excitability and neurotransmitter release.

Advantages and Limitations for Lab Experiments

5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical structure and purity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use as an antiviral agent, specifically against the hepatitis C virus. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide can be synthesized using various methods, including the reaction of 5-fluoroindole-2-carboxylic acid with oxalyl chloride, followed by the reaction with 2-hydroxymethyltetrahydrofuran. The resulting product is then treated with ammonia to obtain this compound.

Scientific Research Applications

5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide has been studied for its potential use as an anticancer agent. Research has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been studied for its antiviral properties, specifically against the hepatitis C virus.

properties

IUPAC Name

5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c15-10-3-4-12-9(6-10)7-13(17-12)14(18)16-8-11-2-1-5-19-11/h3-4,6-7,11,17H,1-2,5,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWCCRKRBBYSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330736
Record name 5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

903455-04-9
Record name 5-fluoro-N-(oxolan-2-ylmethyl)-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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